N-Methyl Zonisamide
Description
Contextualization within Sulfonamide Anticonvulsant Development
The development of sulfonamide anticonvulsants represents a significant trajectory in the search for effective epilepsy treatments. These synthetic compounds, characterized by a sulfonamide group, have yielded therapies with diverse mechanisms of action.
Zonisamide (B549257), a benzisoxazole derivative, was first synthesized in 1974 in Japan during research into psychiatric medications. nih.gov Its anticonvulsant properties were discovered during subsequent screening processes. nih.gov Following promising results in preclinical animal studies and extensive clinical trials in Japan, zonisamide received approval in Japan in 1989 for use as both monotherapy and adjunctive therapy for partial and generalized seizures in both adults and children. nih.govnih.gov Its use later expanded to South Korea in 1992. nih.gov
In the United States, zonisamide was approved by the Food and Drug Administration (FDA) in 2000 as an adjunctive treatment for partial seizures in adults. nih.govnih.gov The therapeutic applications of zonisamide have been explored beyond epilepsy, with studies investigating its efficacy in conditions such as Parkinson's disease, for which it was approved as an adjunctive treatment in Japan in 2009. neurology.orgfrontiersin.org
Zonisamide's mechanism of action is understood to be multi-faceted, involving the blockade of voltage-gated sodium channels and T-type calcium channels, which helps to stabilize neuronal membranes and prevent the propagation of seizure discharges. nih.govresearchgate.net It also has a weak inhibitory effect on carbonic anhydrase and modulates various neurotransmitter systems, including glutamate (B1630785) and GABA. nih.govresearchgate.net
The synthesis of derivatives of established drugs like zonisamide is a common strategy in medicinal chemistry aimed at optimizing therapeutic properties. While zonisamide is an effective anticonvulsant, the rationale for creating derivatives such as N-Methyl Zonisamide stems from the desire to overcome certain limitations and enhance its pharmacological profile.
One key motivation is the potential to improve the pharmacokinetic properties of the parent compound. This includes modifying its absorption, distribution, metabolism, and excretion to achieve a more favorable profile. For instance, zonisamide has a long half-life of 63-69 hours in patients not taking other enzyme-inducing antiepileptic drugs. dovepress.com While this allows for once-daily dosing, it also means that reaching a steady-state concentration can be slow. dovepress.com The metabolism of zonisamide primarily occurs via the cytochrome P450 enzyme CYP3A4, and its clearance can be affected by co-administered drugs that induce this enzyme, such as phenytoin (B1677684) and carbamazepine. nih.govmdpi.com The synthesis of derivatives offers an opportunity to potentially reduce such drug-drug interactions.
Another rationale is the pursuit of enhanced efficacy or a broader spectrum of activity. By structurally modifying the parent molecule, researchers aim to increase its potency or its affinity for specific molecular targets. ontosight.ai Furthermore, there is always a goal to reduce the incidence or severity of adverse effects associated with the parent drug. Common side effects of zonisamide can include drowsiness, dizziness, and loss of appetite. nih.gov Derivative synthesis may lead to a compound with a better-tolerated profile. Preclinical studies have also pointed to neuroprotective mechanisms of zonisamide, and derivative research may seek to enhance these properties. neurology.org
Academic Significance of this compound as a Zonisamide Derivative
This compound holds academic significance primarily as an investigational compound that allows researchers to explore the structure-activity relationships of the zonisamide scaffold.
This compound is currently in the preclinical phase of investigation. ontosight.ai Its research trajectory is focused on characterizing its fundamental chemical and pharmacological properties to determine if it offers any advantages over its parent compound. The research aims to establish its potential as an anticonvulsant and neuroprotective agent. ontosight.ai As an investigational compound, it is a tool for understanding how specific molecular modifications impact therapeutic effects.
The primary structural distinction between this compound and zonisamide is the addition of a methyl group to the nitrogen atom of the sulfonamide functional group. ontosight.ai This seemingly minor alteration is hypothesized to lead to significant changes in the compound's pharmacokinetic and pharmacodynamic properties.
Hypothesized Pharmacokinetic Alterations: The methylation of the sulfonamide group can affect several pharmacokinetic parameters. It may alter the compound's lipophilicity, which in turn can influence its absorption across the gastrointestinal tract and its ability to cross the blood-brain barrier. The metabolic pathway could also be different; while zonisamide is metabolized via acetylation and reduction by CYP3A4, the N-methyl group might block the acetylation pathway or alter its susceptibility to other metabolic enzymes. nih.govdrugbank.com This could potentially lead to a different half-life and excretion profile.
Hypothesized Pharmacodynamic Alterations: From a pharmacodynamic perspective, the addition of the methyl group could change the compound's binding affinity for its molecular targets. ontosight.ai Zonisamide is known to interact with sodium and calcium channels. researchgate.net The N-methylation may enhance or reduce the strength of these interactions, or even confer affinity for new targets. This could result in increased potency, a different spectrum of anticonvulsant activity, or altered neuroprotective effects. ontosight.ai The research into these potential distinctions is crucial for determining if this compound represents a therapeutic advancement over zonisamide. ontosight.ai
Table 1: Chemical Compound Properties
| Compound Name | Chemical Formula | Molar Mass |
|---|---|---|
| Zonisamide | C8H8N2O3S | 212.22 g/mol |
| This compound | C9H10N2O3S | 226.25 g/mol |
Table 2: Parent Compound vs. Derivative - A Comparative Overview
| Feature | Zonisamide | This compound (Hypothesized) |
|---|---|---|
| Structural Feature | Primary sulfonamide (-SO2NH2) | N-methylated sulfonamide (-SO2NHCH3) |
| Primary Mechanism | Blocks sodium and T-type calcium channels | May have altered binding affinity for sodium and calcium channels |
| Metabolism | Reduction via CYP3A4, N-acetylation | Metabolism may be altered, potentially avoiding N-acetylation |
| Key Research Focus | Established anticonvulsant with ongoing research into other neurological applications | Investigational compound to determine potential for improved pharmacokinetic or pharmacodynamic profile |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-10-15(12,13)6-8-7-4-2-3-5-9(7)14-11-8/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLCNEUQVNHBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=NOC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500736 | |
| Record name | 1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68292-02-4 | |
| Record name | N-Methyl zonisamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068292024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL ZONISAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24E57LD622 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Pharmacological and Efficacy Research of N Methyl Zonisamide
In Vitro Efficacy Studies
Anticonvulsant Activity in Cultured Neuronal Models
Zonisamide (B549257) has demonstrated direct effects on neuronal activity in cultured cell models. A key mechanism of its anticonvulsant action is the blockade of sustained repetitive firing of action potentials. In studies using cultured spinal cord neurons, Zonisamide was shown to inhibit this sustained firing, which is a cellular hallmark of seizure activity. This effect is thought to be mediated through the modulation of voltage-sensitive sodium channels, which helps to stabilize neuronal membranes and prevent the rapid, uncontrolled firing that leads to seizures.
Neuroprotective Effects in Cellular Insult Models (e.g., Oxidative Stress, Neurotoxins)
Zonisamide exhibits significant neuroprotective properties in various cellular models of neuronal injury. In models of oxidative stress, the compound has been shown to protect neurons from damage caused by reactive oxygen species. For instance, in neuronal cell lines, Zonisamide has demonstrated an ability to mitigate the toxic effects of neurotoxins that induce oxidative stress. This neuroprotective action is attributed, in part, to its free radical scavenging capabilities.
Impact on Neuronal Excitability and Network Synchronization
The impact of Zonisamide on neuronal excitability extends beyond the blockade of sustained action potentials. It also modulates T-type calcium currents, which are known to play a role in the rhythmic cortical discharges associated with certain types of seizures. drugbank.com By reducing these currents, Zonisamide can decrease neuronal excitability and interfere with the hypersynchronization of neuronal networks that underlies epileptic seizures. drugbank.com This dual action on both sodium and calcium channels contributes to its broad-spectrum anticonvulsant activity. drugbank.com
Modulation of Cell Survival and Differentiation (e.g., iPSC-derived neurons)
Research involving induced pluripotent stem cell (iPSC)-derived neurons has highlighted another dimension of Zonisamide's activity. In these advanced cellular models, Zonisamide has been shown to promote the survival and differentiation of dopaminergic neurons. This suggests that beyond its immediate anticonvulsant effects, Zonisamide may also have therapeutic potential in neurodegenerative conditions by supporting the health and development of specific neuronal populations.
In Vivo Efficacy Studies in Animal Models of Neurological Disorders
Epilepsy Models (e.g., Maximal Electroshock, Pentylenetetrazol, Kindled Rats)
Zonisamide has been extensively evaluated in a variety of animal models of epilepsy, where it has consistently demonstrated robust anticonvulsant efficacy.
Maximal Electroshock (MES) Test: This model is used to screen for drugs that are effective against generalized tonic-clonic seizures. In the MES test, Zonisamide has been shown to be effective in preventing the tonic extensor phase of the seizure in several species, including mice and rats. nih.gov Its potency in this model is comparable to that of other established antiepileptic drugs like phenobarbital (B1680315) and carbamazepine. nih.gov
| Animal Model | Seizure Type Modeled | Effect of Zonisamide |
| Maximal Electroshock (MES) | Generalized tonic-clonic | Prevents tonic extension phase |
| Pentylenetetrazol (PTZ) | Myoclonic and generalized seizures | Increases seizure threshold |
| Kindled Rats | Focal and secondarily generalized seizures | Dose-dependently increases afterdischarge threshold |
Pentylenetetrazol (PTZ) Seizure Test: The PTZ model is used to induce seizures that are similar to myoclonic and absence seizures in humans. Zonisamide has been shown to be effective in this model by increasing the threshold for seizure induction. This indicates its utility in controlling seizure types that are mechanistically different from those targeted in the MES test.
Kindled Rats: Kindling is a model of chronic epilepsy where repeated, initially subconvulsive, electrical stimulation of a brain region, such as the amygdala, leads to the development of progressively more severe seizures. In kindled rats, Zonisamide has demonstrated efficacy in suppressing the development and expression of seizures. nih.gov It dose-dependently increases the afterdischarge threshold, which is a measure of the electrical stimulus required to evoke a seizure. nih.gov This suggests that Zonisamide can inhibit both the initiation and propagation of seizure activity in a model of focal epilepsy. nih.gov
Based on a comprehensive review of available scientific literature, there is no publicly accessible preclinical pharmacological and efficacy research specifically focused on the chemical compound “N-Methyl Zonisamide.” The vast body of research literature centers on the parent compound, Zonisamide.
This compound is identified as an impurity of Zonisamide, with the IUPAC name N-Methyl-1, 2-benzisoxazole-3-methanesulfonamide. While its existence as a chemical entity is documented, dedicated preclinical studies investigating its pharmacological properties and efficacy in seizure or Parkinson's disease models, as outlined in the requested article structure, are not available in the public domain.
The metabolism of Zonisamide has been studied, and its primary metabolites are identified as N-acetyl zonisamide and 2–sulfamoylacetyl phenol (B47542) (SMAP). This compound is not reported as a significant metabolite of Zonisamide in these studies.
Consequently, it is not possible to provide the requested detailed article on the preclinical research of this compound, including data on seizure propagation, effects on tonic extension and cortical focal seizures, or its impact on various Parkinson's disease models. The scientific community has, to date, focused its research efforts on the parent compound, Zonisamide.
Parkinson's Disease Models (e.g., MPTP, 6-OHDA, α-Synucleinopathy)
Impact on α-Synuclein Aggregation (Aggregation-Dependent vs. Independent Mechanisms)
Zonisamide has demonstrated neuroprotective effects in models of Parkinson's disease, a condition characterized by the aggregation of α-synuclein protein. Research investigating the mechanism of Zonisamide's action has focused on whether it directly impacts the aggregation process.
In a rat model of familial Parkinson's disease using an adeno-associated virus vector to express A53T α-synuclein, Zonisamide was found to attenuate the resulting neurotoxicity through a mechanism independent of α-synuclein aggregation. nih.govplos.org The expression of A53T α-synuclein led to a significant loss of nigral dopamine (B1211576) neurons and striatal dopamine nerve terminals within two to four weeks. nih.govplos.org Oral administration of Zonisamide significantly slowed this degeneration at four weeks, and the protective effect was sustained for up to eight weeks. nih.govplos.org
Crucially, this neuroprotection occurred without altering the formation or maturation of α-synuclein aggregates. nih.gov Quantification of striatal aggregates positive for Ser129-phosphorylated α-synuclein, which are closely correlated with the loss of dopaminergic neurons, showed no significant difference between Zonisamide-treated and vehicle groups. nih.govplos.org The number of these aggregates, including both small and large structures, remained unchanged by the treatment. nih.gov This suggests that Zonisamide does not prevent the initial formation or the maturation of these protein inclusions. nih.govplos.org Instead, the findings indicate that Zonisamide may protect dopaminergic neurons by modulating cellular damage or cell death pathways that are common to both neurotoxins and α-synuclein-induced toxicity. nih.govplos.org
| Parameter | Observation in A53T α-Synuclein Model | Effect of Zonisamide Treatment | Reference |
|---|---|---|---|
| Nigrostriatal Dopamine Neuron Survival | Severe loss from 2 to 4 weeks post-viral injection | Significantly delayed the pace of degeneration | nih.govplos.org |
| Striatal Ser129-phosphorylated α-synuclein Aggregates | Rapid formation from 2 to 4 weeks, correlated with neuron loss | Failed to alter the number of aggregates | nih.gov |
| Maturation of Aggregates (size >10 µm) | Progressive increase in size | Did not affect the number of large aggregates | nih.gov |
Ischemic Brain Injury Models
Zonisamide has been investigated for its neuroprotective properties in various models of cerebral ischemia. The findings suggest that it can mitigate neuronal damage through multiple mechanisms.
In a mouse model of cerebral ischemia created by middle cerebral artery occlusion (MCAO), Zonisamide treatment significantly ameliorated neurological deficits and reduced infarct volumes. scielo.brnih.gov The underlying mechanism appears to be the inhibition of neuronal apoptosis. scielo.brnih.gov In vitro studies simulating ischemia through oxygen-glucose deprivation showed that Zonisamide inhibited the apoptosis of neuronal cells and the expression of apoptosis-related proteins such as caspase-3, caspase-8, and calpain-1. scielo.brnih.gov This anti-apoptotic effect is linked to its ability to block the production of reactive oxygen species (ROS). scielo.brnih.gov
Further research in a gerbil model of global forebrain ischemia demonstrated that pre-treatment with Zonisamide significantly reduced damage to pyramidal cells in the CA1 region of the hippocampus. nih.gov This neuroprotective effect was associated with a reduction in the ischemia-induced accumulation of the excitotoxic amino acid glutamate (B1630785) in the extracellular space. nih.govneurores.org By interrupting these excitotoxic pathways, Zonisamide helps to prevent neuronal death. nih.govneurores.org Zonisamide has also been shown to reduce neonatal hypoxic-ischemic brain damage in rats. neurores.org
| Model | Key Pathological Feature | Effect of Zonisamide | Reference |
|---|---|---|---|
| MCAO Mouse Model | Infarct volume, Neurological deficits, Neuronal apoptosis | Reduced infarct volume, ameliorated deficits, inhibited apoptosis | scielo.brnih.gov |
| Oxygen-Glucose Deprivation (In Vitro) | Apoptosis, ROS production, Apoptosis-related proteins | Inhibited apoptosis, blocked ROS, reduced caspase-3, caspase-8, calpain-1 | scielo.brnih.gov |
| Gerbil Global Forebrain Ischemia | Hippocampal CA1 neuronal damage, Extracellular glutamate | Reduced pyramidal cell damage, decreased glutamate accumulation | nih.govneurores.org |
Motor Neuron Disease Models (e.g., Wobbler Mice)
The wobbler mouse is a well-established genetic model for motor neuron disease, exhibiting progressive muscle atrophy and motor neuron degeneration. neurores.orgneurores.orgbiorxiv.org Studies using this model have shown that Zonisamide has significant therapeutic potential. neurores.orgneurores.org
In wobbler mice, treatment with Zonisamide demonstrated a clear ability to protect motor neurons from degeneration. neurores.orgneurores.org Neuropathological analysis of the cervical spinal cord revealed that a higher dose of Zonisamide significantly suppressed the loss of motor neurons compared to vehicle-treated mice. neurores.orgneurores.org Specifically, the administration of high-dose Zonisamide inhibited the loss of motor neurons by approximately 45%. neurores.org This neuroprotective effect on the motor neurons themselves contributed to a delay in the progression of forelimb motor dysfunction and a decrease in denervation atrophy in the biceps muscle. neurores.orgneurores.org
In addition to its direct effects on motor neurons, Zonisamide also modulates the glial cell environment. A key pathological feature in the wobbler mouse spinal cord is the proliferation of astrocytes, a phenomenon known as astrocytosis. Zonisamide treatment was found to significantly inhibit this astrocyte proliferation. neurores.orgneurores.org This suggests that the neuroprotective mechanism of Zonisamide in this model is multifaceted, involving both direct effects on neurons and indirect, astrocyte-dependent effects. neurores.org The modulation of astrocytes is a recognized target of Zonisamide, as it has been shown to increase the number of S100beta-positive astrocytes and up-regulate astrocytic anti-oxidative and neurotrophic factors in other neurodegenerative models. nih.govnih.gov
| Parameter | Effect of High-Dose Zonisamide Treatment | Significance (p-value) | Reference |
|---|---|---|---|
| Loss of Motor Neurons | Suppressed (inhibited by ~45%) | < 0.01 | neurores.orgneurores.org |
| Astrocyte Proliferation (Astrocytosis) | Inhibited | < 0.01 | neurores.orgneurores.org |
| Denervation Atrophy (Biceps Muscle) | Decreased | < 0.01 | neurores.orgneurores.org |
| Forelimb Motor Dysfunction | Progression significantly delayed | < 0.01 | neurores.orgneurores.org |
Other Neurological Models (e.g., Migraine, Neuropathic Pain)
The application of Zonisamide has been explored in other neurological conditions, including migraine and neuropathic pain, although preclinical evidence is less extensive compared to other models.
For migraine , the rationale for Zonisamide's use stems from its multiple mechanisms of action, including effects on voltage-gated sodium and calcium channels, which are implicated in migraine pathophysiology. bellaireneurology.comnih.gov While some clinical reports and open-label trials have suggested efficacy in reducing migraine frequency, specific preclinical studies in animal models of migraine are not detailed in the available literature. bellaireneurology.comnih.govnih.gov
Regarding neuropathic pain , Zonisamide is not commonly prescribed, and its potential benefit remains under investigation. nih.gov A systematic review of the literature found a lack of evidence from randomized, controlled preclinical or clinical studies to support its use for providing pain relief in any neuropathic pain condition. nih.govresearchgate.net The single available clinical study was small and considered to have a potential for major bias, highlighting the need for more robust preclinical and clinical research to determine if Zonisamide has a role in managing neuropathic pain. nih.gov
Lack of Publicly Available Research on the Pharmacokinetics of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific pharmacokinetic and metabolic research data for the chemical compound this compound. This compound is primarily identified as an impurity or a related compound of the well-researched anticonvulsant drug, Zonisamide.
The detailed investigation sought to gather information for a structured article on the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound, including its bioavailability, plasma concentration, distribution characteristics, metabolic pathways, and the enzyme systems involved. However, the extensive search yielded no specific studies or data sets pertaining to this compound that would allow for a thorough and scientifically accurate analysis as requested.
The vast body of available research focuses exclusively on the parent compound, Zonisamide. This includes detailed characterizations of its pharmacokinetic profile, such as:
Bioavailability and Plasma Concentration: Studies on Zonisamide detail its absorption rates and plasma levels.
Distribution: Research has explored Zonisamide's ability to cross the blood-brain barrier and its binding characteristics to erythrocytes.
Metabolism: The metabolic pathways of Zonisamide are well-documented, including the roles of cytochrome P450 isoenzymes like CYP3A4, CYP3A5, and CYP2C19.
Metabolites: Specific metabolites of Zonisamide, such as N-acetyl derivatives and open-ring metabolites resulting from reductive cleavage, have been identified and studied.
Unfortunately, this level of detail is not available for this compound. Without dedicated research on this specific compound, any discussion of its pharmacokinetic and metabolic properties would be speculative and would not meet the standards of scientific accuracy. Therefore, it is not possible to generate the requested article focusing solely on this compound.
Pharmacokinetic and Metabolic Research of N Methyl Zonisamide
Comparative Absorption, Distribution, Metabolism, and Excretion (ADME)
Metabolic Pathways and Enzyme Systems
Enzyme Induction/Inhibition Profiles
There is no available information to detail the effects of N-Methyl Zonisamide (B549257) on cytochrome P450 enzymes or other enzyme systems. Research has not yet elucidated whether N-Methyl Zonisamide acts as an inducer or inhibitor of key metabolic enzymes.
Elimination Routes and Clearance Rates
The primary routes of elimination and the clearance rates for this compound have not been established in published research. Data on its half-life, the percentage of the compound excreted unchanged, and the characteristics of any potential metabolites are not available.
Drug-Drug Interaction Potential of this compound
Without pharmacokinetic and metabolic data, the potential for this compound to interact with other drugs cannot be determined.
Interactions with Other Central Nervous System Active Agents
There are no studies documenting the interactions between this compound and other agents active in the central nervous system.
Metabolic Interaction Studies
Specific studies examining the metabolic interactions of this compound with other compounds have not been identified in the available literature.
Structure Activity Relationship Sar Studies of N Methyl Zonisamide and Zonisamide Derivatives
Impact of N-Methyl Modification on Target Binding Affinity
Zonisamide (B549257) is known to exert its anticonvulsant effects through a multi-target mechanism, primarily involving the blockade of voltage-sensitive sodium channels and T-type calcium channels. The introduction of a methyl group to the sulfonamide nitrogen of zonisamide, forming N-Methyl Zonisamide, has been shown to significantly alter its interaction with at least one of these key targets.
Research has demonstrated a notable difference in the activity of zonisamide and its N-methylated counterpart on calcium channels. While zonisamide effectively reduces T-type calcium currents, a methylated analog of zonisamide was found to be inactive, reducing neither T-type nor L-type calcium currents when tested at a concentration of 500 microM. nih.gov This suggests that the free hydrogen on the sulfonamide nitrogen is crucial for the interaction with the T-type calcium channel. The methylation of this nitrogen appears to abolish this specific binding affinity, thereby eliminating a key component of zonisamide's mechanism of action.
Correlation between Structural Features and Pharmacological Potency
The structural features of zonisamide and its derivatives are intrinsically linked to their pharmacological potency. The primary determinants of zonisamide's activity are the 1,2-benzisoxazole (B1199462) ring and the methanesulfonamide (B31651) side chain. The N-methylation of the sulfonamide group serves as a critical modification that directly correlates with a reduction in pharmacological potency.
Furthermore, broader studies on sulfonamide-based compounds have indicated that modifications to the sulfonamide group can have a significant impact on activity. For instance, in a study on a different class of sulfonamides, methylation of the amino nitrogen was found to reduce potency by two-fold. This supports the general principle that substitution on the sulfonamide nitrogen can be detrimental to the pharmacological activity of this class of compounds.
The following table summarizes the qualitative comparison of the known activities of Zonisamide and this compound, illustrating the impact of the N-methyl group on its pharmacological profile.
| Compound | Target | Activity |
| Zonisamide | T-type Calcium Channels | Reduction of current |
| This compound | T-type Calcium Channels | No reduction of current |
| Zonisamide | Voltage-gated Sodium Channels | Blocks repetitive firing |
| This compound | Voltage-gated Sodium Channels | Data not publicly available |
Design and Synthesis of Novel this compound Analogues for Enhanced Activity or Specificity
The design and synthesis of novel analogues of this compound are not extensively documented in publicly available scientific literature. The observed decrease in activity upon N-methylation of zonisamide likely discourages the development of simple N-alkyl analogues for the purpose of enhancing anticonvulsant activity.
However, the principles of medicinal chemistry suggest that while a simple methyl group may be detrimental, other N-substituents could potentially be explored to modulate the compound's properties in different ways. For instance, the introduction of larger or more functionalized alkyl groups could be investigated to probe for new interactions with the target proteins or to alter the pharmacokinetic profile of the molecule.
The synthesis of N-alkylated sulfonamides, including this compound, can be achieved through standard chemical transformations. A common method involves the reaction of the parent sulfonamide (zonisamide) with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The base deprotonates the sulfonamide nitrogen, making it nucleophilic and facilitating the attachment of the methyl group.
Further research into more complex N-substituted zonisamide derivatives could potentially lead to compounds with novel pharmacological profiles, perhaps with altered target selectivity or improved properties for indications other than epilepsy. However, based on the currently available information, the focus of SAR studies on zonisamide derivatives for enhanced anticonvulsant activity has largely centered on modifications to other parts of the molecule, rather than N-alkylation of the sulfonamide.
Advanced Research Methodologies for N Methyl Zonisamide Investigation
Neuroimaging Techniques in Preclinical Models
Neuroimaging in preclinical animal models offers a non-invasive window into the dynamic effects of a compound on brain activity, neurochemistry, and pathology. Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are pivotal for these investigations.
PET imaging relies on the detection of radiation from positron-emitting radiotracers. For a compound like N-Methyl Zonisamide (B549257), a custom radiotracer, such as an ¹¹C- or ¹⁸F-labeled version of the molecule, would be synthesized. This would allow for the visualization and quantification of the drug's biodistribution, brain penetration, and binding to specific targets in real-time. nih.gov For instance, studies on zonisamide have explored its effects on neuroinflammation, a process that can be imaged using PET tracers that bind to the 18-kDa translocator protein (TSPO), a marker highly expressed in activated microglia. nih.gov A longitudinal PET study in Parkinson's disease (PD) patients demonstrated that zonisamide co-administration might help reduce neuroinflammation throughout the brain. nih.gov Similar approaches could determine if N-Methyl Zonisamide engages with these or other targets.
SPECT imaging, while generally offering lower resolution than PET, is another valuable tool for assessing physiological processes, such as cerebral blood flow, which can be altered in neurological disorders and by drug action. researchgate.net Studies have successfully radiolabeled the parent drug zonisamide with Technetium-99m ([⁹⁹mTc]Tc-ZNS), demonstrating its potential as a diagnostic tool for imaging neurological processes. nih.gov Such a technique, if applied to this compound, could reveal its impact on regional brain function and perfusion in animal models of epilepsy or neurodegeneration. nih.govnih.gov
Table 1: Preclinical Neuroimaging Applications for this compound Investigation
| Technique | Application | Investigative Goal for this compound | Example from Zonisamide Research |
|---|---|---|---|
| PET | Receptor Occupancy & Biodistribution | Determine brain penetration, target engagement, and whole-body distribution of radiolabeled this compound. | Use of TSPO-binding ligands to assess zonisamide's effect on neuroinflammation in PD models. nih.gov |
| SPECT | Functional Brain Imaging | Assess changes in regional cerebral blood flow and neuronal activity following this compound administration. | Successful radiolabeling with Technetium-99m to create [⁹⁹mTc]Tc-ZNS for neuroimaging. nih.gov |
Electrophysiological Patch-Clamp and Multi-Electrode Array (MEA) Studies
Electrophysiological techniques provide direct measurements of a compound's effect on neuronal excitability, ion channel function, and network dynamics.
Patch-clamp analysis is the gold standard for studying how a drug interacts with specific ion channels. nih.govfrontiersin.org Whole-cell voltage-clamp recordings from cultured neurons allow researchers to isolate and characterize specific ionic currents. Studies on zonisamide have used this technique to demonstrate that it blocks voltage-sensitive sodium channels and reduces low-threshold, transient inward currents (T-type Ca²⁺ currents), actions which are believed to contribute to its anticonvulsant effects by stabilizing neuronal membranes. nih.govnih.govresearchgate.net Interestingly, one study found that a methylated analog of zonisamide, when tested at a high concentration, did not reduce either T-type or L-type Ca²⁺ currents and was ineffective against maximal electroshock seizures in mice, suggesting that N-methylation may abolish this specific mechanism of action. nih.gov A comprehensive patch-clamp investigation of this compound would be critical to confirm these findings and systematically test its effects on a wide array of voltage- and ligand-gated ion channels. nih.govfrontiersin.orgresearcher.life
Advanced Biochemical Assays for Receptor Binding and Enzyme Kinetics
Biochemical assays are fundamental for identifying direct molecular targets of a compound and quantifying the dynamics of these interactions.
Receptor binding assays are used to determine if a compound binds to specific receptors and with what affinity. These assays often use a radiolabeled ligand known to bind to the target receptor. A test compound is introduced in increasing concentrations to see if it displaces the radioligand, allowing for the calculation of binding affinity (Ki). In vitro studies have shown that zonisamide binds allosterically to the GABA/benzodiazepine (B76468) receptor complex, although this interaction does not produce changes in chloride flux. fda.gov Spectroscopic and molecular docking techniques have also been employed to study the interaction between zonisamide and transport proteins like human serum albumin (HSA), revealing that it binds strongly to site I (subdomain IIA) of the protein. nih.gov Similar assays would be necessary to determine if this compound retains, loses, or has altered binding characteristics for these or other CNS receptors.
Enzyme kinetics assays are used to measure the rate of an enzymatic reaction and to determine how a compound affects this rate, for example, by acting as an inhibitor. Zonisamide is known to be a weak inhibitor of carbonic anhydrase. youtube.commedchemexpress.comnih.gov Homogeneous enzyme immunoassays, which are based on competition between the drug in a sample and a drug labeled with an enzyme for binding to an antibody, are also used for quantitative determination of zonisamide in serum or plasma. ark-tdm.com Detailed kinetic studies would be required to quantify the inhibitory potency (Ki) of this compound against various carbonic anhydrase isoforms and other relevant enzymes to understand its potential off-target effects.
Proteomic and Metabolomic Profiling for Biomarker Identification
"Omics" technologies provide a systems-level view of how a drug affects the complex molecular landscape of cells or tissues.
Proteomic profiling involves the large-scale analysis of proteins and their expression levels. Following treatment with this compound in preclinical models, changes in the proteome of brain tissue could be analyzed using techniques like mass spectrometry. This can reveal which cellular pathways are modulated by the compound. Studies on zonisamide have shown it can affect the expression of proteins involved in apoptosis and inflammation, such as downregulating Apoptotic Protease Activating Factor-1 (APAF-1) and Tumor Necrosis Factor-alpha (TNF-α) in an animal model of alcohol-induced cerebellar damage. mdpi.com It has also been shown to reduce levels of proapoptotic molecules and upregulate Manganese Superoxide Dismutase (MnSOD). medchemexpress.com
Metabolomic profiling analyzes the complete set of small-molecule metabolites within a biological sample. This approach can identify biomarkers that predict a drug's pharmacokinetic profile, efficacy, or toxicity. researchgate.net One pharmacometabolomics study in healthy volunteers identified a set of baseline metabolites—including branched-chain amino acids, steroids, and various glycerophospholipids—that were related to the pharmacokinetic parameters of zonisamide. nih.gov Applying metabolomics to this compound could help identify unique metabolic signatures associated with its exposure and response, potentially leading to biomarkers for personalized medicine. researchgate.netnih.gov
Table 2: Omics-Based Methodologies for this compound
| Methodology | Description | Potential Application for this compound | Example from Zonisamide Research |
|---|---|---|---|
| Proteomics | Large-scale study of proteins. | Identify protein expression changes and pathways modulated by this compound in neuronal cells or brain tissue. | Zonisamide was shown to downregulate pro-inflammatory and apoptotic proteins like TNF-α and APAF-1. mdpi.com |
| Metabolomics | Comprehensive analysis of metabolites. | Discover metabolic biomarkers that correlate with this compound's pharmacokinetics, efficacy, or side effects. | Basal plasma metabolites were found to be predictive of zonisamide's pharmacokinetic parameters in healthy volunteers. nih.gov |
Future Directions and Translational Research for N Methyl Zonisamide
Identification of Novel Therapeutic Targets for N-Methyl Zonisamide (B549257)
The primary mechanism of action for Zonisamide involves blocking voltage-sensitive sodium channels and T-type calcium channels. umn.eduresearchgate.netwikipedia.org Future research on N-Methyl Zonisamide would logically begin by assessing its activity at these same targets. Beyond these established mechanisms, Zonisamide has demonstrated effects on several other pathways that represent novel therapeutic targets for investigation with this compound.
Key areas for target identification include:
Monoamine Oxidase B (MAO-B) Inhibition: Zonisamide is a known reversible inhibitor of MAO-B, which is believed to contribute to its efficacy in Parkinson's disease by increasing dopamine (B1211576) levels. nih.govnih.govnih.gov Quantifying the MAO-B inhibitory activity of this compound is a critical step in determining its potential for treating neurodegenerative disorders.
Neuroinflammation Modulation: Recent studies suggest Zonisamide can reduce neuroinflammation by down-regulating microglial voltage-gated sodium channel Nav1.6. nih.gov This presents a compelling novel target. Investigating whether this compound can modulate microglial activation and pro-inflammatory cytokine release could open therapeutic avenues for a range of neuroinflammatory conditions.
Neuroprotective Pathways: Zonisamide has been shown to exert neuroprotective effects, potentially through scavenging free radicals and protecting against glutamate-induced neuronal damage. patsnap.comneurology.org Elucidating if this compound shares or exceeds these capabilities could be significant for diseases characterized by neuronal loss.
| Potential Therapeutic Target | Known Association with Zonisamide | Potential Implication for this compound |
|---|---|---|
| Voltage-Gated Sodium Channels | Primary mechanism; blocks repetitive neuronal firing. umn.edupatsnap.com | Evaluation of anticonvulsant potential. |
| T-Type Calcium Channels | Primary mechanism; reduces neuronal hyperexcitability. umn.edunih.gov | Investigation for use in absence seizures and neuropathic pain. |
| Monoamine Oxidase B (MAO-B) | Moderate inhibitory effect. nih.gov | Assessment of anti-parkinsonian and antidepressant potential. |
| Microglial Nav1.6 Channels | Inhibition reduces neuroinflammation. nih.gov | Exploration for disease-modifying effects in neurodegenerative diseases. |
| Carbonic Anhydrase | Weak inhibitory effect. wikipedia.orgpatsnap.com | Likely a secondary mechanism, but warrants characterization. |
Exploration of Repurposing Potential Beyond Existing Indications for Zonisamide
Zonisamide is approved for epilepsy and Parkinson's disease. wikipedia.org Clinical research has suggested its utility in a variety of other conditions, highlighting promising areas for exploring the repurposing potential of this compound. nih.gov Assuming this compound possesses a distinct or improved pharmacological profile, it could be investigated for indications where Zonisamide has shown preliminary efficacy.
Potential repurposing opportunities include:
Neurodegenerative and Neuromuscular Disorders: Studies have shown that Zonisamide promotes neurite elongation and may enhance nerve regeneration. nih.gov This suggests a potential role for this compound in treating peripheral nerve injuries and other neuromuscular disorders. Its demonstrated efficacy in managing parkinsonism in patients with Dementia with Lewy Bodies (DLB) also opens avenues for exploring its use in related synucleinopathies. d4-pharma.com
Psychiatric Disorders: Zonisamide has been investigated as an adjunctive therapy for bipolar disorder, binge-eating disorder, and alcohol misuse. nih.govresearchgate.net The multifaceted mechanism of action, including effects on dopaminergic and serotonergic systems, provides a rationale for screening this compound in models of these and other psychiatric conditions. researchgate.net
Migraine and Pain Syndromes: Given the role of ion channels in pain signaling and migraine pathophysiology, the channel-blocking activity of Zonisamide suggests a basis for investigating this compound as a potential therapeutic for these conditions. nih.govnih.gov
| Therapeutic Area | Rationale Based on Zonisamide Research | Potential Indication for this compound |
|---|---|---|
| Neurology | Efficacy in Parkinson's and Dementia with Lewy Bodies. d4-pharma.comresearchgate.net | Other movement disorders, Alzheimer's disease. |
| Psychiatry | Preliminary evidence in bipolar disorder and binge-eating disorder. nih.govneura.edu.au | Mood disorders, impulse control disorders, addiction. |
| Pain Management | Use in treating neuropathic pain and migraine. nih.gov | Chronic neuropathic pain, migraine prophylaxis. |
| Metabolic Disorders | Observed effects on weight loss. nih.govpsycheducation.org | Obesity, metabolic syndrome. |
| Nerve Injury | Promotes neurite elongation in preclinical models. nih.gov | Peripheral neuropathy, nerve regeneration enhancement. |
Development of Advanced Delivery Systems for this compound
The clinical utility of a compound can be significantly enhanced through advanced drug delivery systems. While research into delivery systems for this compound is nonexistent, strategies developed for Zonisamide and other small molecule central nervous system (CNS) drugs provide a clear path forward. The development of an oral suspension for Zonisamide (Zonisade) highlights the value of formulation improvements to meet specific patient needs. fda.gov
Future research could focus on:
Nanoparticle-Based Carriers: Encapsulating this compound in liposomes or polymeric nanoparticles could modify its pharmacokinetic profile, potentially improving its ability to cross the blood-brain barrier, prolonging its half-life, and allowing for targeted delivery to specific brain regions.
Prodrug Formulations: Designing a prodrug of this compound could improve its solubility, absorption, or metabolic stability. A prodrug approach might also be used to reduce initial peak concentrations, potentially improving tolerability.
Long-Acting Injectables: For indications requiring stable, long-term drug exposure, such as chronic psychiatric or neurodegenerative disorders, developing a long-acting injectable formulation of this compound could improve patient adherence and provide more consistent plasma concentrations.
Translational Research from Preclinical Findings to Clinical Investigational Design
A structured translational research program is essential to move this compound from a laboratory compound to a potential therapeutic. This process would leverage the extensive knowledge of Zonisamide to create an efficient and targeted development plan.
The pathway would include:
Preclinical Characterization: Initial in vitro studies would confirm the compound's mechanism of action, receptor binding profile, and activity at novel targets identified from Zonisamide research. This would be followed by in vivo studies in established animal models of epilepsy and Parkinson's disease to compare its efficacy and potency to Zonisamide. nih.gov
Pharmacokinetic and Metabolism Studies: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial. Understanding its metabolic pathway, particularly the enzymes involved (e.g., Cytochrome P450 isoenzymes), is critical for predicting drug-drug interactions and inter-individual variability. nih.gov
Phase I Clinical Trials: The first-in-human studies would be designed to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses in healthy volunteers. Data from these trials would establish the preliminary human safety profile and guide dose selection for subsequent trials.
Phase II Proof-of-Concept Studies: Small-scale efficacy studies would be conducted in patient populations for which the preclinical data is most promising (e.g., partial-onset seizures or Parkinson's disease). These trials would aim to demonstrate a therapeutic effect and identify an effective dose range.
Pharmacogenomic Considerations in this compound Responsiveness
Pharmacogenomics plays a significant role in the clinical use of many antiepileptic drugs, including Zonisamide. labgids.be The metabolism of Zonisamide is partially dependent on the cytochrome P450 enzymes CYP3A4 and, notably, CYP2C19. nih.govmdpi.com Genetic polymorphisms in the CYP2C19 gene can lead to significant variations in drug clearance among patients.
Individuals can be classified based on their CYP2C19 genotype:
Extensive Metabolizers (EMs): Have normal enzyme activity.
Intermediate Metabolizers (IMs): Have reduced enzyme activity.
Poor Metabolizers (PMs): Have little to no enzyme activity.
Studies have shown that Zonisamide clearance is significantly lower in individuals who are CYP2C19 poor metabolizers compared to extensive metabolizers. mdpi.comnih.gov This can lead to higher drug concentrations and an increased risk of concentration-dependent side effects.
Given that this compound is a direct derivative, it is highly probable that its metabolism is also influenced by these same enzymatic pathways. Therefore, any clinical development program for this compound must incorporate pharmacogenomic assessments. Future research should aim to precisely identify the enzymes responsible for its metabolism and clearance. This would allow for the development of genotype-guided dosing strategies, potentially improving both efficacy and safety by personalizing treatment from the outset.
| CYP2C19 Genotype | Metabolizer Phenotype | Impact on Zonisamide Clearance (Relative to Homozygous EMs) | Implication for this compound Development |
|---|---|---|---|
| 1/1 | Extensive Metabolizer (EM) | Normal Clearance | Baseline for dosing recommendations. |
| 1/2, 1/3 | Intermediate Metabolizer (IM) | ~16% Lower Clearance. mdpi.com | Potential need for lower starting doses or slower titration. |
| 2/2, 2/3, 3/3 | Poor Metabolizer (PM) | ~30% Lower Clearance. mdpi.com | Requires significant dose reduction and careful monitoring. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
